ISO-Fludelone Demonstrates Superior In Vivo Tumor Growth Suppression Relative to Dehydelone and Iso-Dehydelone in MX-1 Mammary Xenografts
In a direct head-to-head comparison using the MX-1 human mammary carcinoma xenograft model in nude mice, ISO-Fludelone achieved 80% tumor growth suppression, outperforming both dehydelone (72% suppression) and iso-dehydelone (57% suppression) under identical experimental conditions [1]. The study further reported that ISO-Fludelone was able to achieve complete tumor remission without relapse in this model, a finding not reported for the comparator epothilones [1].
| Evidence Dimension | Tumor growth suppression in MX-1 human mammary carcinoma xenograft |
|---|---|
| Target Compound Data | 80% tumor growth suppression; complete remission without relapse |
| Comparator Or Baseline | Dehydelone: 72% suppression; Iso-dehydelone: 57% suppression |
| Quantified Difference | ISO-Fludelone suppressed tumor growth by 8 percentage points more than dehydelone and 23 percentage points more than iso-dehydelone |
| Conditions | Nude mouse xenograft model; MX-1 human mammary carcinoma cell line; compounds administered intravenously |
Why This Matters
For researchers selecting an epothilone analog for in vivo efficacy studies, ISO-Fludelone's 23-percentage-point advantage in tumor growth suppression over iso-dehydelone reduces the risk of incomplete tumor control and experimental failure.
- [1] Chou, T. C., et al. (2008). Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones. Proceedings of the National Academy of Sciences, 105(35), 13157–13162. doi:10.1073/pnas.0804773105 View Source
